(2-Phenylmorpholin-4-yl)[2-(pyridin-2-yl)quinolin-4-yl]methanone
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Overview
Description
(2-Phenylmorpholin-4-yl)[2-(pyridin-2-yl)quinolin-4-yl]methanone is a complex organic compound that features a morpholine ring substituted with a phenyl group and a quinoline ring substituted with a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylmorpholin-4-yl)[2-(pyridin-2-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline and morpholine intermediates, followed by their coupling through a methanone linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it into a dihydroquinoline derivative.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
(2-Phenylmorpholin-4-yl)[2-(pyridin-2-yl)quinolin-4-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2-Phenylmorpholin-4-yl)[2-(pyridin-2-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
(2-Phenylmorpholin-4-yl)[2-(pyridin-2-yl)quinolin-4-yl]methanone: shares structural similarities with other quinoline and morpholine derivatives, such as quinoline-2-carboxylic acid and morpholine-4-carboxylic acid.
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms and has various industrial applications.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications like toys and medical devices.
Benzylamine: An organic compound used as a precursor in the production of pharmaceuticals.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-phenylmorpholin-4-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-25(28-14-15-30-24(17-28)18-8-2-1-3-9-18)20-16-23(22-12-6-7-13-26-22)27-21-11-5-4-10-19(20)21/h1-13,16,24H,14-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABGWWMFLVAQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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